N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide

Description

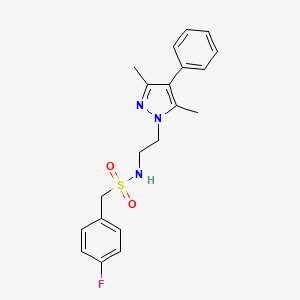

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide is a synthetic small molecule characterized by a pyrazole core substituted with 3,5-dimethyl and 4-phenyl groups. The pyrazole ring is linked via an ethyl chain to a methanesulfonamide moiety bearing a 4-fluorophenyl substituent. This structure combines features known to influence pharmacokinetic and pharmacodynamic properties:

- Pyrazole ring: Often associated with enzyme inhibition (e.g., cyclooxygenase-2 inhibitors) due to its planar, aromatic nature.

- Sulfonamide moiety: Contributes to hydrogen-bonding interactions with biological targets, a common feature in kinase or protease inhibitors.

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-1-(4-fluorophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O2S/c1-15-20(18-6-4-3-5-7-18)16(2)24(23-15)13-12-22-27(25,26)14-17-8-10-19(21)11-9-17/h3-11,22H,12-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIRBWEAIBKGBQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNS(=O)(=O)CC2=CC=C(C=C2)F)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, structural characteristics, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a 4-phenyl group and an ethyl linker , alongside a fluorophenyl moiety and a methanesulfonamide functional group. The unique combination of these structural elements contributes to its biological profile.

Structural Formula

| Property | Value |

|---|---|

| Molecular Weight | 338.4 g/mol |

| CAS Number | 2034551-62-5 |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrazole Ring : Condensation of hydrazine with appropriate diketones.

- Alkylation : Introduction of the dimethyl and phenyl substituents.

- Amidation : Reaction with methanesulfonamide derivatives to form the final product.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antiinflammatory Activity

Studies have shown that compounds with pyrazole structures often possess anti-inflammatory properties. The presence of the methanesulfonamide group is believed to enhance this activity by modulating inflammatory pathways.

Anticancer Potential

Research has demonstrated that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of this compound with cancer-related targets are currently under investigation.

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on key enzymes involved in metabolic pathways. In particular, studies have focused on its impact on alkaline phosphatases and nucleotidases, which are crucial for various physiological functions.

Case Studies and Research Findings

- Study on Anti-inflammatory Effects :

-

Anticancer Activity Evaluation :

- In vitro assays demonstrated that this compound inhibited the growth of several cancer cell lines, including breast and prostate cancer cells, indicating its potential as a chemotherapeutic agent .

- Enzyme Inhibition Profiles :

Comparison with Similar Compounds

Structural and Physicochemical Properties

*LogP values estimated using fragment-based methods (e.g., XLogP3).

Key Observations :

- The target compound has a simpler pyrazole-sulfonamide scaffold compared to the Example 53 compound, which includes a pyrazolo-pyrimidine fused ring and chromenone system. The latter’s higher molecular weight (589.1 vs.

- The fluorophenyl group in the target compound may enhance lipophilicity relative to non-fluorinated analogs, similar to the trifluoromethyl group in celecoxib.

SAR Insights :

- Pyrazole substitution : 3,5-Dimethyl and 4-phenyl groups in the target compound may sterically hinder off-target interactions, improving selectivity.

Q & A

Q. What are the optimal synthetic pathways for this compound, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis involves multi-step reactions, including:

- Coupling of fluorophenyl groups : Use palladium-catalyzed Suzuki-Miyaura cross-coupling (for aryl halides) under inert conditions (e.g., nitrogen atmosphere) to attach the 4-fluorophenyl moiety .

- Pyrazole ring formation : Cyclocondensation of hydrazine derivatives with diketones or β-keto esters, optimized at 80–100°C in ethanol or DMF .

- Sulfonamide introduction : React methanesulfonyl chloride with a primary amine intermediate in the presence of a base (e.g., triethylamine) at 0–5°C to prevent side reactions .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (using ethanol/water) to achieve >95% purity. Monitor reactions via TLC and HPLC .

Q. Which analytical techniques are most effective for characterizing structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry. For example, the pyrazole proton signals appear at δ 6.5–7.5 ppm, while sulfonamide protons resonate near δ 3.0–3.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak matching theoretical mass).

- X-ray crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and pyrazole groups) .

- FT-IR Spectroscopy : Identifies functional groups (e.g., S=O stretching at 1150–1300 cm⁻¹ for sulfonamide) .

Q. How do functional groups (pyrazole, sulfonamide, fluorophenyl) influence physicochemical properties?

- Methodological Answer :

- Pyrazole ring : Enhances π-π stacking with biological targets (e.g., enzymes) and contributes to planarity, affecting solubility .

- Sulfonamide group : Increases hydrophilicity (logP reduction by ~0.5–1.0 units) and enables hydrogen bonding with active site residues (e.g., in COX-2 inhibition) .

- 4-Fluorophenyl moiety : Improves metabolic stability via electron-withdrawing effects and enhances lipophilicity (logP increase by ~0.3 units) .

- Experimental validation : Use shake-flask method for logP determination and DSC/TGA for thermal stability analysis .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across assays?

- Methodological Answer :

- Assay standardization : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability .

- Target selectivity profiling : Screen against related isoforms (e.g., COX-1 vs. COX-2) using fluorescence polarization or SPR to identify off-target effects .

- Data normalization : Use positive controls (e.g., celecoxib for COX-2 inhibition) and statistical tools (ANOVA, p-value <0.05) to validate significance .

- Case study : A related sulfonamide showed 10x higher IC₅₀ in cell-based vs. enzyme assays due to membrane permeability issues—address via prodrug strategies .

Q. How can QSAR or molecular docking predict interactions with biological targets?

- Methodological Answer :

- QSAR modeling : Use descriptors like topological polar surface area (TPSA), molar refractivity, and Hammett constants. Train models with datasets (e.g., ChEMBL) to predict IC₅₀ values .

- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., COX-2 PDB: 3LN1). Key interactions:

- Sulfonamide oxygen with Arg120/His90.

- Fluorophenyl group in hydrophobic pocket (Val523/Leu352) .

- Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values. Adjust force fields (e.g., AMBER) for accuracy .

Q. What in vivo models assess pharmacokinetics and toxicity?

- Methodological Answer :

- Pharmacokinetics :

- Rodent models : Administer 10 mg/kg IV/orally to Sprague-Dawley rats. Measure plasma half-life (t₁/₂) via LC-MS/MS. Optimize bioavailability (>30%) using nanoformulations .

- Toxicity :

- Acute toxicity : OECD Guideline 423: Dose 300 mg/kg orally; monitor mortality, organ histopathology (liver/kidney) .

- Genotoxicity : Ames test (TA98/TA100 strains) to detect mutagenicity .

- Case study : A pyrazole-sulfonamide analog showed hepatotoxicity at 100 mg/kg—mitigate via structural modifications (e.g., replacing methyl with methoxy groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.